Crovatin Exhibits Activity in α-Glucosidase Inhibition Distinct from HMG-CoA Reductase Inhibition
In a study comparing the bioactivity of crovatin and its synthetic derivatives, crovatin (compound 3) was found to inhibit α-glucosidase with an IC50 of 1.85 mM, which is >2-fold more potent than its derivative compound 2 (IC50 = 3.90 mM). Notably, crovatin and derivative 8 also inhibited HMG-CoA reductase with an IC50 of 1.45 mM, while being inactive against HIV-1 protease and the HuCCA-1 tumor cell line [1]. This demonstrates a selective, multi-target enzyme inhibition profile that is not uniform across the clerodane class.
| Evidence Dimension | α-Glucosidase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.85 mM |
| Comparator Or Baseline | Crovatin derivative (compound 2): IC50 = 3.90 mM |
| Quantified Difference | Crovatin is ~2.1-fold more potent |
| Conditions | In vitro enzymatic assay; conditions as described in referenced thesis |
Why This Matters
This quantitative data identifies crovatin as a specific chemical probe for investigating α-glucosidase and HMG-CoA reductase pathways, differentiating it from other clerodanes with purely cytotoxic profiles.
- [1] Tummatorn J. Biological activity of crovatin and its derivatives [M.Sc. Thesis]. Bangkok: Chulalongkorn University; 2003. View Source
